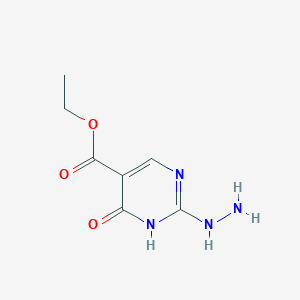

Ethyl 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Properties

CAS No. |

89897-54-1 |

|---|---|

Molecular Formula |

C7H10N4O3 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

ethyl 2-hydrazinyl-6-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H10N4O3/c1-2-14-6(13)4-3-9-7(11-8)10-5(4)12/h3H,2,8H2,1H3,(H2,9,10,11,12) |

InChI Key |

RIKPUSJJGKVYNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of ethyl 4-hydroxypyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazinyl derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrimidine ring.

Reduction: Amino derivatives of the pyrimidine ring.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.

Chemical Biology: It serves as a probe to investigate biological pathways and molecular targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl2-hydrazinyl-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity and Functionalization

- Hydrazinyl Group : The hydrazinyl substituent enables nucleophilic reactions, such as Schiff base formation with aldehydes, leading to fused heterocycles like triazolopyrimidines or pyrazoles . This contrasts with methylthio or pyrazolyl groups, which are less nucleophilic and more suited for electrophilic substitutions or coordination chemistry .

- Synthesis Efficiency : Yields for hydrazinyl derivatives (41–51%) are comparable to glucosyl analogs (80%) but lower than pyrazolyl derivatives (75–90%), likely due to steric or electronic effects during condensation .

Structural and Spectroscopic Insights

- NMR Signatures : The hydrazinyl NH proton appears as a singlet at δ 13.39 in DMSO-d6, distinct from pyrazolyl protons (δ 6.68–8.63) or methylthio groups (δ 2.1–2.5) .

- Crystallography : Methoxyphenyl derivatives exhibit puckered pyrimidine rings (flattened boat conformation) and intermolecular hydrogen bonding, influencing their solid-state packing .

Biological Activity

Ethyl 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of ethyl 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of hydrazine derivatives with pyrimidine precursors. The compound's structure includes a hydrazinyl group attached to a pyrimidine ring, which is crucial for its biological activity.

General Synthetic Pathway

- Starting Materials : Ethyl acetoacetate, hydrazine hydrate, and appropriate aldehydes.

- Reaction Conditions : The reaction is usually conducted in solvents like ethanol or butanol under reflux conditions.

- Yield : The yields can vary based on the specific substituents used but are generally reported between 60% to 80% in various studies.

Antimicrobial Activity

Ethyl 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have also focused on the anticancer potential of this compound. In vitro assays against various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of migration |

The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Der Pharma Chemica evaluated the antimicrobial activity of various hydrazinyl-pyrimidine derivatives, including ethyl 2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

- Anticancer Research : Research presented at the ACS National Meeting highlighted the anticancer properties of this compound in MCF-7 cells, demonstrating its ability to induce apoptosis through caspase activation . This underscores its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.